molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5

2-Bromoindolo[3,2,1-jk]carbazole

Cat. No.: B2539128
CAS No.: 1174032-81-5
M. Wt: 320.189
InChI Key: HJZQSJLJBZFEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is as follows :

  • Dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL) in a 100 mL single-necked flask and place it in ice water.
  • Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) in portions and allow the reaction to proceed at room temperature overnight.
  • Extract the reaction solution three times with dichloromethane (DCM) and wash three times with water.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Purify the product using column chromatography with petroleum ether/DCM (5:1) as the eluent to obtain this compound as a white solid with a yield of 95%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or lithium reagents.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

2-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Widely used in the production of OLEDs and other advanced materials due to its excellent electronic properties.

Comparison with Similar Compounds

2-Bromoindolo[3,2,1-jk]carbazole can be compared with other indolocarbazole derivatives, such as :

    Indolo[3,2,1-jk]carbazole: The parent compound without the bromine substitution.

    6-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with the bromine atom at a different position.

    9H-Carbazole: A simpler carbazole derivative without the indole fusion.

The uniqueness of this compound lies in its specific electronic properties and structural configuration, making it particularly suitable for applications in advanced materials and electronic devices.

Properties

IUPAC Name

10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZQSJLJBZFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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